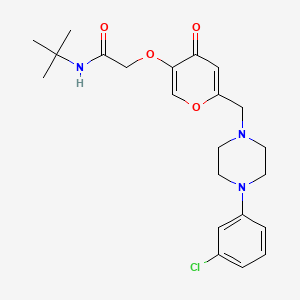

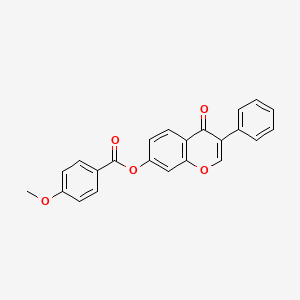

N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as tert-butyl carbamate , is a chemical compound with the molecular formula C5H11NO2 . It appears as white to pale yellow or pale pink crystals or crystalline powder. The compound is used in various synthetic processes and has applications in organic chemistry .

Synthesis Analysis

tert-Butyl carbamate is synthesized through palladium-catalyzed reactions. It plays a crucial role in the synthesis of N-Boc-protected anilines . Additionally, it has been employed in the preparation of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate consists of a tert-butyl group (t-Bu) attached to a carbamate functional group (OC(N)=O). The t-Bu group provides steric hindrance, affecting the compound’s reactivity and stability. The presence of the carbamate moiety suggests potential interactions with biological targets .

Chemical Reactions Analysis

tert-Butyl carbamate participates in various chemical reactions, including palladium-catalyzed transformations. Its reactivity allows for the introduction of functional groups, making it valuable in synthetic chemistry. Further investigation into specific reactions involving this compound would provide deeper insights .

科学研究应用

氢键模式

氢键模式在化学化合物的结构形成和稳定性中起着至关重要的作用。在取代的 N-苄基-N-(3-叔丁基-1-苯基-1H-吡唑-5-基)乙酰胺的背景下,分子通过 C-H...O 和 C-H...π(芳烃) 氢键的组合链接成链或片。这种结构排列对理解类似复杂分子的行为有影响,包括 N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺,在各种环境中,这可能与药物设计和材料科学应用相关(López et al., 2010)。

抑制活性与分子对接

与 N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺具有结构特征的苯并恶唑衍生物对乙酰胆碱酯酶和丁酰胆碱酯酶等关键酶的抑制活性已得到评估。这些酶在阿尔茨海默病的背景下具有重要意义,使得这些衍生物成为潜在的治疗剂。分子对接研究进一步阐明了这些化合物与酶靶标的相互作用,深入了解了酶抑制和阿尔茨海默病治疗潜在应用的结构要求(Celik et al., 2020)。

合成与表征

新的吡唑羧酰胺衍生物的合成和表征,包括可能与 N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺相关的技术和中间体,已经得到探索。通过各种光谱方法合成了这些衍生物并对其进行了测定,一些结构通过 X 射线晶体分析得到证实。这项研究有助于更广泛的化学合成领域,提供了可应用于 N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺的合成和研究的方法(Lv et al., 2013)。

抗肿瘤活性

针对抗肿瘤活性的化合物的设计、合成和评估是一个深入研究的领域。一系列 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺,它可能与 N-(叔丁基)-2-((6-((4-(3-氯苯基)哌嗪-1-基)甲基)-4-氧代-4H-吡喃-3-基)氧基)乙酰胺具有机理或结构相似性,对癌细胞系表现出有效的抗增殖活性。这表明类似化合物在癌症治疗中的潜在应用(Wu et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

N-tert-butyl-2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-22(2,3)24-21(28)15-30-20-14-29-18(12-19(20)27)13-25-7-9-26(10-8-25)17-6-4-5-16(23)11-17/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXPMTZMNODBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)

![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2590965.png)

![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)